2-(Methylthio)thiazolo[5,4-c]pyridine
Description
2-(Methylthio)thiazolo[5,4-c]pyridine (C₇H₆N₂S₂) is a fused bicyclic heterocycle comprising a pyridine ring fused to a thiazole ring at the [5,4-c] position, with a methylthio (-SCH₃) substituent at the 2-position (Figure 1). Its synthesis typically involves starting from 4-amino-3-chloropyridine, followed by cyclization and functionalization steps . The crystal structure reveals planar geometry, with partial double-bond character in C–S bonds (C2–S1: 1.736 Å, C6–S1: 1.757 Å) and a single-bond C7–S2 length of 1.796 Å, consistent with resonance stabilization .
Properties
Molecular Formula |
C7H6N2S2 |
|---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H6N2S2/c1-10-7-9-5-2-3-8-4-6(5)11-7/h2-4H,1H3 |
InChI Key |
UMCLGTTWFKZZAV-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=NC=C2 |
Canonical SMILES |
CSC1=NC2=C(S1)C=NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-(Methylthio)thiazolo[5,4-c]pyridine has been studied for its potential as a pharmacophore in drug design. Its applications include:
- Anticancer Properties: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of GIST-T1 cancer cells associated with gastrointestinal stromal tumors. In studies, derivatives of this compound have effectively suppressed cell migration and invasion while inducing apoptosis and cell cycle arrest in these cancer cells .
- Enzyme Inhibition: The compound has demonstrated inhibitory activity against key enzymes involved in cancer progression, notably c-KIT. Structure-activity relationship studies revealed that modifications to the thiazolo scaffold can enhance its inhibitory potency against c-KIT mutants resistant to conventional therapies like imatinib .
- Antimicrobial Activity: this compound has shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Materials Science
The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties. Its ability to participate in various chemical reactions allows for the synthesis of novel materials that can be tailored for specific applications .
Organic Synthesis
This compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it useful in organic synthesis .
Case Studies and Research Findings
List of Similar Compounds
- Thiazolo[4,5-b]pyridine
- Thiazolo[4,5-d]pyrimidine
- Thiazolo[5,4-c]pyridine
Comparison with Similar Compounds
Structural Analogues: Thiazolo-Fused Bicyclic Scaffolds
Thiazolo[5,4-b]pyridine
- Structure : Pyridine fused to thiazole at [5,4-b] position.
- Key Derivatives: 2-Chlorothiazolo[5,4-b]pyridine (C₆H₃ClN₂S, MW: 170.62): A precursor for kinase inhibitors (e.g., HG-7-85-01) with trifluoromethylbenzamide tails . PI3K Inhibitors: 2-Pyridyl and 4-morpholinyl-substituted derivatives show nanomolar potency against phosphoinositide 3-kinases .
- Synthesis : Efficient via Suzuki coupling and xanthate-mediated cyclization, yielding high-purity intermediates .
Thiazolo[4,5-d]pyrimidine
- Structure : Thiazole fused to pyrimidine.
- Applications: Used in antiviral and antimicrobial agents. Derivatives like 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine serve as intermediates for piperazine-containing drugs .
Thiazolo[3,2-a]pyridine
- Structure : Thiazole fused to pyridine at [3,2-a] position.
- Bioactivity : Antimicrobial derivatives (e.g., compound 12 in ) exhibit inhibition against S. aureus and C. albicans .
Substituent-Driven Comparisons
*Synthesis of thiazolo[5,4-c]pyridine derivatives is hampered by low yields due to challenging cyclization steps .
Preparation Methods
Nitroketene Dithioacetal-Based Cyclization
A robust method for thiazolo-fused spirooxindoles involves nitroketene dithioacetals, cysteamine hydrochloride, and CH-acids under catalyst-free conditions. Adapting this protocol, the reaction of 1,1-bis(methylthio)-2-nitroethylene with cysteamine hydrochloride in ethanol at reflux could initiate thiazole ring formation. Subsequent cyclization with a pyridine-derived CH-acid (e.g., 3-aminopyridine) may yield the thiazolo[5,4-c]pyridine core.
Optimization Insights :
Thioamide and Chloronitropyridine Condensation
A single-step synthesis from chloronitropyridines and thioamides offers a direct route to thiazolo[5,4-b]pyridines. By selecting 4-chloro-5-nitropyridine-2-carbonitrile and methylthio-substituted thioamide, this method could be redirected to form the [5,4-c] isomer.
Reaction Conditions :
- Solvent : Ethanol or DMF at 100–120°C under inert atmosphere.
- Yield : 60–75% after recrystallization (ethanol).
Post-Synthetic Functionalization
Thiol-Displacement Reactions
Introducing the methylthio group via nucleophilic aromatic substitution (SNAr) on preformed thiazolo[5,4-c]pyridine halides is a viable strategy. For example, treating 2-chlorothiazolo[5,4-c]pyridine with sodium thiomethoxide (NaSMe) in DMSO at 60°C could achieve the substitution.
Key Parameters :
Suzuki-Miyaura Coupling for Precursor Synthesis
Suzuki coupling of boronic acids with halogenated intermediates enables modular construction of the pyridine ring. A representative pathway involves:
- Suzuki coupling of 5-bromo-2-chloropyridine with a methylthio-substituted boronic ester.
- Cyclocondensation with thiourea to form the thiazole ring.
Catalytic System :
- Catalyst : Pd(dppf)Cl₂ (5 mol%).
- Ligand : XPhos (10 mol%).
- Yield : 70–85% after column chromatography.
Green Chemistry Approaches
Solvent Optimization with Sabinene
Sabinene, a bio-based monoterpene, has emerged as a sustainable solvent for thiazolo[5,4-b]pyridine synthesis. Under microwave irradiation (130°C, 2 hours), sabinene facilitates efficient heat transfer, achieving 64% yield for analogous structures.
Advantages :
- Reduced reaction time (2 hours vs. 4 hours conventional).
- Recyclability: Sabinene can be recovered via distillation.
Analytical and Spectroscopic Characterization
Successful synthesis requires rigorous characterization:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Methylthio)thiazolo[5,4-c]pyridine in laboratory settings?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-component reactions. For example, thiazolo[5,4-c]pyridine derivatives can be synthesized using cyanoacetohydrazide, aromatic aldehydes, and sulfur-containing reagents under reflux conditions with triethylamine as a catalyst . Another approach involves coupling reactions with halogenated intermediates, such as brominated pyridine precursors, followed by methylthio group introduction via nucleophilic substitution . Reaction optimization often includes adjusting solvent systems (e.g., ethanol or acetic acid) and temperature gradients to enhance yield and purity.
Q. How can X-ray crystallography and spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Single-crystal XRD analysis, refined using SHELXL software, provides precise bond lengths, angles, and torsion angles. For example, the crystal structure of this compound (C₇H₆N₂S₂) reveals a planar thiazole-pyridine fused ring system with a methylthio substituent at position 2 .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm).
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 198.0 (C₇H₆N₂S₂⁺) .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in the synthesis of thiazolo[5,4-c]pyridine derivatives?
- Methodological Answer :
- Base selection : Strong bases like triethylamine or DBU improve nucleophilic substitution efficiency in multi-step syntheses .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps, while ethanol/acetic acid mixtures are optimal for condensation reactions .
- Temperature control : Reflux conditions (70–100°C) balance reaction kinetics and side-product minimization. For example, a five-component cascade reaction achieved >80% yield under reflux .
Q. How do computational methods contribute to understanding the reactivity and interactions of this compound?
- Methodological Answer :
- Docking studies : Molecular docking using software like AutoDock Vina predicts binding affinities to biological targets (e.g., MDM2-p53 inhibitors), leveraging the compound’s planar structure for π-π interactions .
- DFT calculations : Density Functional Theory (DFT) models electronic effects, such as the electron-donating methylthio group enhancing nucleophilic aromatic substitution reactivity at position 5 .
Q. What are the key challenges in analyzing regioselectivity in thiazolo[5,4-c]pyridine derivatives, and how can they be addressed?
- Methodological Answer :
- Regioselectivity challenges : Competing substitution pathways at positions 2, 5, and 7 due to electron-rich heteroaromatic systems.
- Solutions :
- Directing groups : Use of chloro or bromo substituents to steer functionalization .
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature favors specific intermediates. For instance, low-temperature conditions (<0°C) favor kinetic products in nitration reactions .
Q. How can the electronic effects of substituents on the thiazolo[5,4-c]pyridine ring influence its chemical reactivity?
- Methodological Answer :
- Electron-donating groups (e.g., methylthio) : Increase electron density at adjacent positions, facilitating electrophilic substitution. For example, sulfonation occurs preferentially at position 5 .
- Electron-withdrawing groups (e.g., trifluoromethyl) : Enhance oxidative stability but reduce nucleophilic attack feasibility. This is critical in designing derivatives for redox-active applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
